3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide
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Overview
Description
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide is a complex organic compound that features a piperidine ring, a benzo[b]thiophene moiety, and a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, which can be synthesized via the Paal-Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide can undergo various chemical reactions, including:
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzo[b]thiophene moiety can bind to enzymes or other proteins, modulating their activity . This dual interaction can lead to various biological effects, making the compound a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Piperidin-2-ylmethyl-benzo[b]furan-2-carboxylic acid amide: Similar structure but with a furan ring instead of a thiophene ring.
3-Piperidin-2-ylmethyl-benzo[b]pyrrole-2-carboxylic acid amide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
3-Piperidin-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs . This uniqueness can lead to different biological activities and applications in various fields .
Properties
IUPAC Name |
3-(piperidin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-15(18)14-12(9-10-5-3-4-8-17-10)11-6-1-2-7-13(11)19-14/h1-2,6-7,10,17H,3-5,8-9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYGXNFWBHVTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=C(SC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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